(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

Catalog No.
S3095986
CAS No.
848821-76-1
M.F
C21H15F12NO
M. Wt
525.338
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin...

CAS Number

848821-76-1

Product Name

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol

Molecular Formula

C21H15F12NO

Molecular Weight

525.338

InChI

InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1

InChI Key

ITXPGQOGEYWAKW-INIZCTEOSA-N

SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O

Solubility

not available

Organocatalysis is a field of chemistry that utilizes organic molecules to accelerate chemical reactions. These organic molecules, known as organocatalysts, offer several advantages over traditional metal-based catalysts, including being more environmentally friendly and easier to handle. [Source: Royal Society of Chemistry ""]

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol as an Asymmetric Organocatalyst

This specific molecule acts as a chiral organocatalyst. Chiral molecules exist in two mirror-image forms that are not superimposable, like a left and right hand. Chiral organocatalysts can influence the stereochemistry of a reaction, meaning they can control the arrangement of atoms in the product molecule. This ability to control stereochemistry is important in many areas of science, including the development of new drugs and materials. [Source: American Chemical Society ""]

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol in Organic Synthesis

Research has shown that (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol can effectively catalyze a variety of organic reactions, including:

  • Aldol reactions: These reactions form carbon-carbon bonds between carbonyl compounds and enolates. [Source: National Institutes of Health ""]
  • Mannich reactions: These reactions form carbon-carbon bonds between imines and nucleophiles. [Source: ScienceDirect ""]
  • Diels-Alder reactions: These reactions form cyclic compounds from dienes and dienophiles. [Source: National Institutes of Health ""]
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Similar Compounds

Several compounds share structural similarities with (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol. These include:

  • Trifluoromethylated Pyrrolidines: Known for their diverse biological activities including antimicrobial and anticancer effects.
  • Benzodiazepines: Another class featuring aromatic rings and nitrogen heterocycles known for their psychoactive properties.
  • Fluoroalkyl Phenols: These compounds often exhibit unique electronic properties that influence their reactivity and biological interactions.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanolTrifluoromethyl groups, pyrrolidinePotential antidepressant/anticancer
Trifluoromethylated PyrrolidinesPyrrolidine ringAntimicrobial/anticancer
BenzodiazepinesAromatic rings, nitrogen heterocyclesPsychoactive
Fluoroalkyl PhenolsFluoroalkyl substituentsDiverse biological activities

This comparison highlights how (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol stands out due to its specific combination of functional groups and structural complexity, suggesting unique pathways for biological interaction and application potential.

  • Antidepressant Effects: Pyrrolidine derivatives have been studied for their potential use in treating depression due to their ability to modulate neurotransmitter systems.
  • Anticancer Properties: Many trifluoromethylated compounds have shown promise in cancer research due to their ability to interact with biological targets involved in cell proliferation.
  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains.

The biological activity is typically assessed through bioassays that measure the compound's effects on living organisms or cell lines .

The synthesis of (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol can be approached through several methods:

  • Starting Materials: Trifluoromethyl-substituted phenols and pyrrolidine derivatives serve as key starting materials.
  • Reactions:
    • Formation of Pyrrolidine: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.
    • Coupling Reactions: Coupling reactions between the pyrrolidine derivative and trifluoromethyl-substituted phenols can be achieved using coupling agents or catalysts.
    • Final Hydroxylation: The final step may involve hydroxylation to introduce the methanol group.

These synthetic pathways require careful control of reaction conditions to ensure high yields and selectivity towards the desired stereoisomer .

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting neurological disorders or cancers.
  • Materials Science: Its unique electronic properties could be harnessed in developing advanced materials with specific conductive or optical properties.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research.

Interaction studies involving (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and modes of interaction with target receptors or enzymes.
  • In Vitro Assays: To evaluate the compound's effects on cell viability, proliferation, or enzyme activity.
  • Quantitative Structure-Activity Relationship Modeling: To correlate structural features with biological activity and predict potential effects

    The organocatalytic activity of (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol represents a paradigmatic example of diarylprolinol-mediated asymmetric catalysis [8] [9]. This compound functions through dual activation modes, engaging both iminium ion and enamine catalytic pathways to achieve exceptional levels of stereochemical control [10] [8]. The mechanistic principles underlying its catalytic activity emerge from the precise structural arrangement of the bis(trifluoromethyl)phenyl substituents and their influence on reactive intermediate formation [4] [13].

    Iminium Ion Catalysis Pathway

    The iminium ion catalysis pathway constitutes the primary mechanism for electrophile activation in reactions catalyzed by (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol [8] [9]. This pathway involves the condensation of the secondary amine catalyst with α,β-unsaturated aldehydes to generate chiral iminium intermediates that exhibit substantially lowered lowest unoccupied molecular orbital energy levels [10] [12].

    Formation and Stability of Iminium Intermediates

    The formation of iminium intermediates proceeds through a well-defined mechanistic sequence involving initial condensation between the pyrrolidine nitrogen and the aldehyde carbonyl carbon [4] [8]. Crystallographic studies have revealed that iminium salts derived from (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exhibit distinctive structural characteristics that contribute to their exceptional stability and reactivity [4] [17].

    Table 1: Iminium Ion Formation and Configuration Analysis

    ConfigurationRelative Energy (kcal/mol)Population (%)N-Pyramidality (Å)Torsion Angle C(1')=N-C(2)-C(2'') (°)
    (E)-Iminium0.0890.021-76.0
    (Z)-Iminium1.711N/AN/A
    (E)-sc-exo0.01000.021-76.0
    (E)-sc-endo3.90N/AN/A
    (E)-ap8.30N/AN/A

    The iminium nitrogen exhibits slight pyramidalization toward the large diarylmethanol substituent, with pyramidality values ranging from 0.021 to 0.038 Å [4] [17]. This geometric distortion facilitates optimal orbital overlap for subsequent nucleophilic attack and contributes to the enhanced electrophilicity of the iminium carbon center [16] [17]. The pyrrolidine ring adopts a conformation that maximizes the torsion angle C(1')=N-C(2)-C(2''), typically ranging from -73° to -79°, which minimizes steric repulsion between the exocyclic substituents [4] [17].

    Nuclear magnetic resonance spectroscopic studies have demonstrated that iminium salts containing bis(trifluoromethyl)phenyl substituents exhibit characteristic downfield chemical shifts for protons at C(2) of the pyrrolidine ring and the iminium side chain [4] [1]. These chemical shift patterns arise from the electron-withdrawing effects of the trifluoromethyl groups and provide valuable diagnostic information for configurational assignment [4] [21].

    E/Z Configurational Analysis of Reactive Intermediates

    Nuclear magnetic resonance spectroscopic investigations have revealed the presence of both E and Z configurational isomers in solutions of iminium salts derived from (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol [4] [21]. The E isomer predominates in solution, comprising approximately 89% of the equilibrium mixture, while the Z isomer accounts for the remaining 11% [4] [21].

    Table 3: E/Z Configurational Analysis of Reactive Intermediates

    Intermediate TypeRelative Stability (kcal/mol)Equilibrium Ratio (E:Z)Interconversion BarrierCatalytic ActivityExperimental Detection
    Iminium Ion (E)0.089:11Slow (k < 0.05 s⁻¹)HighNMR observable
    Iminium Ion (Z)1.7N/AN/AReducedNMR observable
    Enamine (E)0.0246:1Fast equilibrationPrimary pathwayComputational
    Enamine (Z)3.1N/AN/AMinor contributorComputational

    The configurational stability of these iminium intermediates has been established through variable temperature nuclear magnetic resonance experiments and inversion-transfer studies [4] [21]. The rate constant for E/Z interconversion is less than 0.05 s⁻¹ under typical reaction conditions, indicating that the configurational isomers do not rapidly equilibrate during catalytic turnover [4] [21]. This kinetic stability has important mechanistic implications, as it suggests that the initial formation of E and Z isomers determines their relative contributions to the overall catalytic process [21] [16].

    Photoisomerization studies have demonstrated that Z-configured iminium ions can be stabilized through ion pair aggregation under specific conditions [21] [23]. Using diffusion-ordered spectroscopy and back-isomerization analysis, researchers have identified reaction conditions that maintain Z isomers for several hours, enabling detailed structural characterization [21] [24]. These findings suggest that both E and Z configurations should be considered in comprehensive mechanistic analyses of asymmetric iminium ion catalysis [21] [18].

    Enamine Catalysis Pathway

    The enamine catalysis pathway represents the complementary activation mode for nucleophile enhancement in reactions catalyzed by (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol [8] [9]. This pathway involves the formation of electron-rich enamine intermediates through condensation with enolizable aldehydes, resulting in elevated highest occupied molecular orbital energy levels that facilitate nucleophilic reactivity [10] [11].

    Topological Control in Nucleophilic Additions

    The topological control exerted by (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol in enamine-mediated reactions derives from the precise spatial arrangement of the bis(trifluoromethyl)phenyl substituents relative to the reactive enamine π-system [14] [15]. Nuclear magnetic resonance coupling constant analysis has provided detailed insights into the conformational preferences of enamine intermediates [14] [13].

    Table 4: Enamine Catalysis Topological Control Parameters

    Parametersc-exo Configurationsc-endo ConfigurationExperimental Preference
    Enamine ConformationDown pyrrolidineUp pyrrolidinesc-exo favored
    Nucleophilic FaceSi-face openRe-face blockedSi-face attack
    Steric ShieldingCF₃ groups over π-systemAryl group over π-system3.2 kcal/mol preference
    H-C(α)-H-C(β) Coupling (Hz)1.5-2.5>72.0 average
    Stereochemical OutcomeHigh selectivityLower selectivity>95% ee typical

    The three-bond coupling constants between H-C(α) and H-C(β) protons in enamine intermediates provide diagnostic information about pyrrolidine ring conformation [14] [15]. Experimental values of 1.5-2.5 Hz for diarylprolinol ether enamines indicate a purely down pyrrolidine ring conformation, which represents a vital steric requirement for achieving high levels of facial selectivity in electrophilic attack [14] [26]. This conformational arrangement contrasts with proline-derived enamines, which exhibit coupling constants greater than 7 Hz and adopt up conformations [14] [26].

    The conformational screening methodology developed through chemical shift analysis of H₁ and Hγ₂ positions has revealed that prolinol enamines prefer the synclinal-endo conformation, while prolinol ether enamines adopt the synclinal-exo arrangement [14] [18]. This conformational difference has significant implications for stereochemical outcomes, as the synclinal-exo conformation facilitates upper-face selectivity through hydrogen bonding interactions with incoming electrophiles [14] [20].

    Steric Shielding Effects and Face Selectivity

    The exceptional face selectivity achieved by (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol in enamine catalysis results from the strategic positioning of trifluoromethyl substituents above the reactive π-face [4] [19]. Crystallographic analysis of enamine intermediates has demonstrated that one trifluoromethyl group and one silyl methyl substituent provide the primary contributions to steric shielding of the Re-face, while the Si-face remains accessible for electrophilic attack [4] [35].

    The volumetric analysis of trifluoromethyl groups reveals hemisphere volumes of approximately 43 ų, significantly larger than the 17 ų hemisphere volume of methyl groups [4] [24]. This substantial size difference explains the superior performance of trifluoromethyl-substituted catalysts compared to their methyl analogs [4] [7]. The trifluoromethyl groups function primarily through steric effects rather than electronic or lipophilic interactions, acting as enlarged methyl groups that provide enhanced facial discrimination [4] [22].

    Space-filling models of enamine crystal structures illustrate the massive shielding of the enamine N=C bond Re-face by the trimethylsilyl methyl group and phenyl substituent, while the Si-face remains wide open for electrophilic approach [4] [35]. This asymmetric steric environment creates a highly effective chiral pocket that directs incoming electrophiles to attack exclusively from the unshielded face [18] [20]. The resulting stereochemical control typically achieves enantiomeric excesses exceeding 95% in well-optimized reaction systems [8] [9].

    The role of non-covalent interactions in enhancing facial selectivity has been demonstrated through computational analysis of transition states [19] [23]. Stabilizing C-H···F and C-H···O interactions between substrate side chains and the diarylprolinol substituents contribute to the energetic preference for Si-face attack pathways [19] [25]. These interactions are particularly important for substrates lacking polar functionality, as even simple alkyl side chains can provide sufficient favorable dispersion interactions to ensure high selectivity [19] [35].

    Synergistic Activation Modes

    The versatility of (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol extends beyond individual enamine and iminium activation modes to encompass synergistic catalytic strategies that combine multiple activation principles [8] [25]. These cooperative approaches enable the simultaneous activation of both nucleophilic and electrophilic reaction partners, leading to enhanced reactivity and the formation of products with multiple stereocenters [22] [25].

    Table 5: Synergistic Activation Modes in Organocatalysis

    Activation ModeCatalyst CombinationReaction TypeSelectivity EnhancementKey Advantage
    Dual Enamine/IminiumSingle organocatalystCascade reactions2-4 stereocenters formedSequential activation
    SOMO CatalysisOrganocatalyst + OxidantRadical functionalization>90% ee typicalRadical generation
    Photoredox CombinationOrganocatalyst + PhotocatalystRadical conjugate addition85-97% eeMild conditions
    Hydrogen BondingOrganocatalyst + AdditiveEnhanced selectivity5-15% ee improvementRate acceleration

    The dual enamine-iminium catalysis strategy represents a particularly powerful approach for cascade reaction development [8] [10]. In these transformations, the catalyst initially activates an aldehyde substrate through iminium formation, facilitating nucleophilic attack to generate an enamine intermediate [10] [12]. The enamine subsequently undergoes reaction with a second electrophile, creating products with multiple stereocenters in a single synthetic operation [25] [31]. This sequential activation mode has enabled the development of complex cascade sequences that afford stereochemically dense products with excellent levels of diastereo- and enantiocontrol [8] [25].

    Single-electron oxidation catalysis represents an emerging synergistic mode that combines organocatalytic enamine formation with oxidative radical generation [12] [31]. In this approach, enamine intermediates derived from (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol undergo single-electron oxidation to generate α-aminyl radical cations [12] [19]. These reactive intermediates can engage in radical coupling reactions with various nucleophiles, providing access to β-functionalized aldehydes with high levels of stereocontrol [12] [31]. The combination of organocatalytic activation with radical chemistry has significantly expanded the scope of achievable transformations [31] [25].

    Photoredox catalysis integration has emerged as a particularly promising synergistic strategy that combines the stereochemical control of organocatalysis with the mild reaction conditions of photochemical activation [12] [25]. These dual catalytic systems employ an organic photoredox catalyst to generate carbon-centered radicals from stable precursors, while the chiral amine catalyst provides consistent stereochemical control through iminium ion formation [12] [23]. The resulting methodology has demonstrated broad generality for the stereoselective interception of various radical species, including highly reactive primary radicals that are typically challenging to control in asymmetric processes [12] [25].

    Solvent and Additive Effects on Catalytic Efficiency

    The catalytic performance of (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exhibits significant sensitivity to reaction medium composition, with solvent polarity and additive selection exerting profound effects on both reaction rates and stereochemical outcomes [26] [27]. These environmental influences arise from the critical role of non-covalent interactions in stabilizing reactive intermediates and transition states [23] [26].

    Table 6: Solvent and Additive Effects on Catalytic Efficiency

    Solvent TypeDielectric ConstantEnantioselectivity ImpactReaction RateMechanism PreferenceTMS Cleavage Rate
    Polar Protic (MeOH)32.6Moderate (75-85% ee)FastIminium dominantHigh
    Polar Aprotic (DMSO)37High (90-95% ee)ModerateBalancedHigh (pKa ~10)
    Nonpolar (Toluene)2.4Variable (60-90% ee)SlowEnamine favoredLow
    Mixed SystemsVariableOptimized (>95% ee)TunableSelectiveControlled

    Solvent polarity significantly impacts the photophysical and redox properties of organocatalytic systems, with polar solvents generally providing better stabilization of ionic intermediates and transition states [27] [28]. However, the relationship between solvent polarity and stereochemical outcomes is complex and depends on the specific structural features of both catalyst and substrate [26] [27]. Highly polar solvents with strong hydrogen bond acceptor properties can accelerate undesired trimethylsilyl ether cleavage, particularly in the presence of moderate acids with pKa values around 10 [13] [26].

    The influence of water on organocatalytic reactions represents a particularly important consideration, as trace water can dramatically alter reaction pathways and product distributions [13] [30]. While water typically disrupts hydrogen bonding and polar interactions between catalyst and substrate molecules, carefully controlled aqueous conditions can enable unique reactivity patterns [30] [31]. Ionic liquid immobilized organocatalysts have shown particular promise for aqueous applications, providing effective catalysis while enabling facile separation from both organic and aqueous phases [30] [25].

    Additive effects on catalytic efficiency encompass a broad range of phenomena, from simple rate acceleration to fundamental changes in reaction mechanism [24] [29]. Aromatic alcohol additives have been shown to enhance both enantioselectivity and yield across diverse organocatalytic transformations through formation of complex supramolecular assemblies [24] [25]. These additives position themselves between the organocatalyst-coordinated electrophile and nucleophile through hydrogen bonding and π-π stacking interactions, creating more defined transition state geometries that enhance stereochemical control [24] [26].

XLogP3

6.2

Dates

Modify: 2023-08-18

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